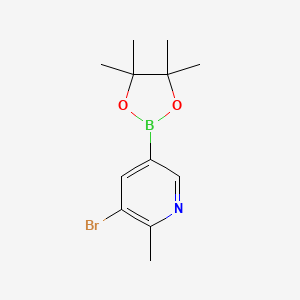

3-Bromo-2-methylpyridine-5-boronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

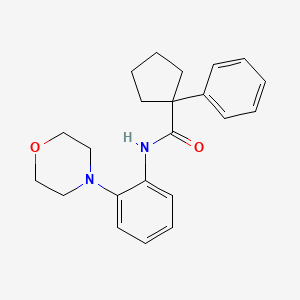

説明

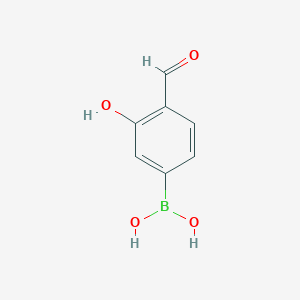

3-Bromo-2-methylpyridine-5-boronic acid pinacol ester is a chemical compound with the IUPAC name 3-bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . It has a molecular weight of 297.99 . The compound is typically stored at temperatures between 2-8°C in an inert atmosphere .

Molecular Structure Analysis

The InChI code for 3-Bromo-2-methylpyridine-5-boronic acid pinacol ester is 1S/C12H17BBrNO2/c1-8-10(14)6-9(7-15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 .Chemical Reactions Analysis

The protodeboronation of pinacol boronic esters, such as 3-Bromo-2-methylpyridine-5-boronic acid pinacol ester, has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This process involves a radical approach to catalytic protodeboronation .Physical And Chemical Properties Analysis

3-Bromo-2-methylpyridine-5-boronic acid pinacol ester is a solid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用

Protodeboronation Studies

Protodeboronation, the removal of the boron group from a boronic acid, is an essential process in organic synthesis. Recent research has explored the catalytic protodeboronation of alkyl boronic esters, including 3-Bromo-2-methylpyridine-5-boronic acid pinacol ester . Understanding these reactions aids in designing more efficient synthetic routes.

Safety and Hazards

将来の方向性

作用機序

Target of Action

Boronic esters, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, targeting electrophilic carbon atoms in organic molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation, a process in which it transfers its organic group to a metal catalyst, typically palladium . This reaction occurs after the palladium catalyst has undergone oxidative addition with an electrophilic organic group, forming a new Pd-C bond . The boronic ester’s organic group then replaces the electrophilic group on the palladium, forming a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds . The ability to form new carbon-carbon bonds enables the construction of complex organic molecules from simpler precursors .

Pharmacokinetics

As a boronic ester, it is likely to be relatively stable and resistant to metabolic breakdown until it participates in a reaction . Its bioavailability would depend on factors such as its solubility and the presence of suitable transport mechanisms in the body.

Result of Action

The primary result of the action of 3-Bromo-2-methylpyridine-5-boronic acid pinacol ester is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants and conditions used .

Action Environment

The efficacy and stability of 3-Bromo-2-methylpyridine-5-boronic acid pinacol ester, like other boronic esters, can be influenced by various environmental factors. These include the presence of a suitable metal catalyst (typically palladium), the pH of the reaction environment, and the temperature . It is typically stored under an inert atmosphere at low temperatures to maintain its stability .

特性

IUPAC Name |

3-bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BBrNO2/c1-8-10(14)6-9(7-15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUAYBIJFGBNEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BBrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2770412.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770414.png)

![(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2770418.png)

![(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770421.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2770424.png)

![N'-[4-(4-methylphenoxy)butanoyl]pyridine-2-carbohydrazide](/img/structure/B2770426.png)

![N-[(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-yl]prop-2-enamide](/img/structure/B2770429.png)